N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole-derived benzamide hydrochloride salt featuring:
- A 4-cyano-benzamide group, introducing strong electron-withdrawing effects for enhanced binding interactions.
- A 2-(morpholin-4-yl)ethyl side chain, likely improving solubility and pharmacokinetic properties due to morpholine’s polarity.
- A hydrochloride salt formulation, optimizing solubility for pharmacological applications.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S.ClH/c1-15-2-7-18(23)20-19(15)25-22(30-20)27(9-8-26-10-12-29-13-11-26)21(28)17-5-3-16(14-24)4-6-17;/h2-7H,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHBGYUDBVIMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE involves multiple steps, starting with the formation of the benzothiazole core. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of a diazonium salt with a benzothiazole derivative.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde with a benzothiazole derivative in the presence of a base.
Biginelli reaction: This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea to form the benzothiazole core.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common reagents and conditions used in these reactions include dimethyl formamide as a solvent and hydroxybenzotriazole (HOBT) as a catalyst . Major products formed from these reactions include various substituted benzothiazole derivatives .
Scientific Research Applications
N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication . Additionally, it can interact with various receptors and proteins, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
Core Heterocyclic Systems :
- The target compound’s benzothiazole core is distinct from the benzodithiazine in and the simple benzamide in . Benzothiazoles are associated with antimicrobial and anticancer activity, whereas benzodithiazines (with two sulfur atoms) may exhibit unique electronic properties for redox-related applications.
Substituent Effects: The cyano group in the target compound and enhances dipole interactions in binding pockets. However, employs a fluoro substituent, which offers milder electron withdrawal and improved metabolic stability. The morpholine ethyl side chain in the target compound increases hydrophilicity compared to the piperazine-linked naphthyl group in , which introduces bulk and lipophilicity.
Thermal and Solubility Properties :
- reports a high decomposition temperature (285–286°C), suggesting thermal stability from its rigid benzodithiazine core. The target compound’s morpholine group may reduce melting points but improve aqueous solubility via salt formation.
- Both the target compound and utilize hydrochloride salts, favoring bioavailability in physiological environments.
Biological Activity
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 369.85 g/mol. The presence of chlorine and cyano groups contributes to its unique reactivity and biological profile.
Synthesis Methods
The synthesis typically involves the following steps:
- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
- Amidation Reaction : Coupling the chlorinated benzothiazole with appropriate amines using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(morpholin-4-yl)ethyl]benzamide exhibit significant anticancer activity. For instance, a related benzothiazole derivative showed inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines at low micromolar concentrations (1–4 μM), promoting apoptosis and cell cycle arrest similar to established chemotherapeutic agents .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| B7 | 1 - 4 | A431 |
| B7 | 1 - 4 | A549 |
| B7 | 1 - 4 | H1299 |
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways. Specifically, it has been shown to inhibit the AKT and ERK pathways, which are crucial for cell survival and proliferation. This dual inhibition suggests a potential for developing therapies targeting both cancer growth and inflammation .
Other Biological Activities
Beyond anticancer properties, benzothiazole derivatives are also being evaluated for their antimicrobial and antifungal activities. Preliminary data suggest that these compounds may inhibit the growth of various pathogens, making them candidates for further development as broad-spectrum antimicrobial agents .
Case Studies
A notable study synthesized a series of benzothiazole derivatives, including the target compound, and evaluated their biological activities through various assays. The results demonstrated that certain derivatives exhibited enhanced potency against specific cancer cell lines compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
